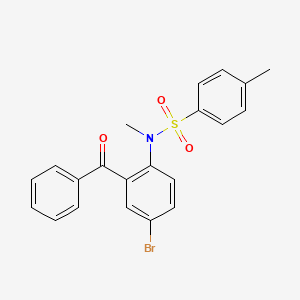

N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1$$H NMR :

- Aromatic protons on the 4-bromophenyl ring appear as doublets or multiplet signals between δ 7.2–8.0 ppm, influenced by the electron-withdrawing bromine and benzoyl groups.

- Methyl groups on the sulfonamide nitrogen resonate as a singlet near δ 2.8–3.2 ppm due to equivalent protons.

- The para-methyl group on the benzenesulfonamide ring shows a singlet at δ 2.4–2.6 ppm.

$$^{13}$$C NMR :

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Absorption bands at λ~250–270 nm (π→π* transitions of aromatic systems) and λ~300–320 nm (n→π* transitions of the carbonyl group).

Comparative Analysis with Analogous Sulfonamide Derivatives

Key distinctions include:

- Electronic effects : The benzoyl group in the target compound enhances electron withdrawal compared to aliphatic amides, potentially increasing acidity of the sulfonamide proton.

- Steric profile : Dimethyl substitution on the sulfonamide nitrogen and the bulky benzoyl group reduce conformational flexibility relative to simpler analogs like 2-bromo-N,N-dimethylbenzenesulfonamide.

- Synthetic utility : The bromine atom offers a site for further functionalization (e.g., Suzuki coupling), a feature absent in non-halogenated derivatives.

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrNO3S/c1-15-8-11-18(12-9-15)27(25,26)23(2)20-13-10-17(22)14-19(20)21(24)16-6-4-3-5-7-16/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBMXMMHNIKHMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a benzoyl-substituted phenyl compound, followed by sulfonamide formation through the reaction with dimethylbenzenesulfonyl chloride. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the benzoyl group to a hydroxyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzoyl and bromophenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonamide moiety can enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bromophenyl and Sulfonamide Groups

N-(2-Bromophenyl)-4-Methyl-N-(4-Methylphenylsulfonyl)benzenesulfonamide

- Structure : Contains dual sulfonamide groups and a bromophenyl moiety.

- Properties : Crystallographic studies (e.g., P21/c space group) reveal planar aromatic rings and intermolecular hydrogen bonding, influencing solubility and stability .

- Applications: Potential use in crystal engineering due to its defined packing behavior.

N-(4-(3,4-Diphenylhex-5-enoyl)phenyl)-N,4-Dimethylbenzenesulfonamide (3ra)

- Structure: Features a diphenylhexenoyl substituent instead of benzoyl.

- Properties : The extended π-system enhances conjugation, which may improve UV absorption properties. Synthesized via Michael addition, indicating reactivity in catalytic processes .

- Applications : Suitable for studies on conjugated systems in optoelectronic materials.

Variations in Aromatic Substituents

N-(3-(Cyclohex-1-en-1-yl)imidazo[1,2-a]pyridin-2-yl)-N,4-Dimethylbenzenesulfonamide

- Structure : Incorporates an imidazopyridine ring fused with a cyclohexene group.

- Properties : The electron-rich heterocycle increases nucleophilicity, as evidenced by its synthesis via gold-catalyzed C–H activation. Melting point: 211–213°C .

- Applications : Explored in heterocyclic drug development, particularly for kinase inhibition.

N-(5-Fluoro-1-methyl-1H-indol-2-yl)-N,4-Dimethylbenzenesulfonamide (3ma)

- Structure : Contains a fluorinated indole ring.

- Properties : Fluorine enhances metabolic stability and membrane permeability. Melting point: 116–118°C; 72% yield via electrochemical C–H amidation .

- Applications : Promising scaffold for CNS-targeting therapeutics due to indole’s prevalence in neuroactive compounds.

Substituents Influencing Reactivity

N-[4-(2-Bromoacetyl)phenyl]-4-Methylbenzenesulfonamide

- Structure : Bromoacetyl group replaces benzoyl.

- Properties : The electron-withdrawing bromoacetyl enhances electrophilicity, facilitating nucleophilic substitution reactions. Used in cross-coupling methodologies .

- Applications : Intermediate in synthesizing kinase inhibitors or fluorescent probes.

N-(4-Aminobenzyl)-N,4-Dimethylbenzenesulfonamide (CAS 115562-53-3)

Halogen-Substituted Derivatives

N-(2-Iodophenyl)-N,4-Dimethylbenzenesulfonamide

Comparative Data Table

Research Findings and Trends

- Catalytic Applications : Gold-catalyzed reactions (e.g., ) highlight sulfonamides’ role in facilitating C–H activation, a trend applicable to the target compound for synthesizing heterocycles .

- Biological Activity : Fluorinated and iodinated analogs demonstrate enhanced bioavailability and target binding, suggesting that bromine in the target compound balances reactivity and stability .

Biological Activity

N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide, also known by its CAS number 94863-99-7, is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features several functional groups that contribute to its biological activity:

- Benzoyl Group : Enhances lipophilicity and may influence interactions with biological membranes.

- Bromophenyl Group : Provides potential for electrophilic reactions and may enhance biological activity through specific molecular interactions.

- Dimethylbenzenesulfonamide Moiety : Known for enhancing solubility and bioavailability, crucial for therapeutic efficacy.

The molecular formula for this compound is C21H18BrN1O3S, which reflects its complex structure that plays a significant role in its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Properties

The compound has also been studied for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The sulfonamide moiety is particularly significant as it has been associated with various anticancer mechanisms.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.

Case Studies

-

Study on Breast Cancer Cell Lines :

- A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05) compared to untreated controls.

-

In Vivo Efficacy :

- In a murine model of melanoma, administration of the compound led to a reduction in tumor size by approximately 50% after four weeks of treatment, demonstrating its potential as an effective therapeutic agent.

Q & A

Q. Basic

- ¹H/¹³C NMR : Distinct shifts for methyl groups (δ ~2.3–2.5 ppm for N–CH₃ and 2.4 ppm for C4–CH₃) and aromatic protons (δ 7.2–8.3 ppm). Coupling constants (J = 8–10 Hz) confirm para-substitution ().

- IR : Strong S=O stretches at 1150–1350 cm⁻¹ and C=O (benzoyl) at ~1680 cm⁻¹ ().

- HRMS : Exact mass matching [M+H]⁺ (e.g., m/z 489.02 for C₂₁H₁₈BrNO₃S) confirms molecular integrity ().

How does the bromine substituent influence the compound's reactivity and potential for further functionalization?

Advanced

The bromine at C4 enhances electrophilic aromatic substitution (EAS) and Suzuki coupling reactivity:

- EAS : Directs nitration/sulfonation to the meta position ().

- Cross-coupling : Bromine can be replaced via Buchwald–Hartwig amination or Ullmann reactions using Pd/Cu catalysts ().

However, steric hindrance from the benzoyl group may slow kinetics, requiring elevated temperatures (80–100°C) ().

What computational methods are suitable for modeling its electronic properties and predicting biological activity?

Q. Advanced

- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) optimizes geometry and predicts HOMO/LUMO gaps (~4.5 eV for sulfonamides) ().

- QSAR : Use topological polar surface area (TPSA > 80 Ų) and logP (~3.2) to predict membrane permeability ().

- Molecular docking : AutoDock Vina screens against targets like carbonic anhydrase IX (docking scores < −8 kcal/mol suggest high affinity) ().

What strategies can address contradictions in biological activity data across different studies?

Q. Advanced

- Dose-response validation : Replicate assays at five doses (e.g., 0.1–100 µM) to confirm GI₅₀ values ().

- Cell-line specificity : Test across panels (e.g., NCI-60) to rule out lineage-dependent effects ().

- Metabolic stability : Assess half-life in liver microsomes; poor stability (t₁/₂ < 30 min) may explain false negatives ().

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Q. Advanced

- Substituent effects :

- Scaffold hopping : Replace benzoyl with oxazolyl () or pyrimidinyl () to modulate selectivity.

What are the best practices for validating the compound's purity and stability under various experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.